molecular formula C12H20ClNO B1379783 [2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride CAS No. 1609401-07-1

[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride

Cat. No. B1379783
M. Wt: 229.74 g/mol
InChI Key: YSIPRJSCQOIVQR-UHFFFAOYSA-N
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Description

“[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1609401-07-1 . It has a molecular weight of 229.75 and its IUPAC name is 2-(4-isopropylphenoxy)-N-methylethan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO.ClH/c1-10(2)11-4-6-12(7-5-11)14-9-8-13-3;/h4-7,10,13H,8-9H2,1-3H3;1H . This indicates the molecular structure of the compound.

Scientific Research Applications

  • Synthesis of Fluoxetine Hydrochloride

    The compound was synthesized in a multi-step reaction involving acetophenone, methylamine hydrochloride, and paraformaldehyde, yielding Fluoxetine hydrochloride. This highlights the use of [2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride in synthesizing pharmaceuticals (Zhou Xue-qin, 2008).

  • Amino-Acid Conjugates Synthesis

    The compound was used in the synthesis of amino-acid conjugates of the hapten 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone, demonstrating its application in creating complex organic molecules (N. Benoiton, F. Hudecz, F. Chen, 2009).

  • Ethylene Glycol as a Hydrogen Donor

    In the synthesis of thymol analogs, the use of ethylene glycol, which involved the compound, indicated its role in the production of isopropylphenols, a key component in various chemical reactions (Junbiao Chang et al., 2012).

  • Preparation of Bis-[2-Chloroethyl-1,2-3H] Methylamine Hydrochloride

    This research showed the preparation of bis-(2-chloroethyl-1,2-3H) methylamine hydrochloride from acetylene-1,2-3H, demonstrating the compound's importance in creating labeled halogenalkylamines (J. Filip, 1966).

  • Topoisomerase I-Targeting Agents Synthesis

    The compound was used in synthesizing agents that target topoisomerase I (TOP1), showing its utility in developing potential cancer treatments (M. Satyanarayana et al., 2008).

  • Acid-Basic Properties in Complex Formation

    The compound's acid-basic and complexing properties were characterized, indicating its potential in forming complexes with metals like Cu(II) (Y. Sal’nikov et al., 2007).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-methyl-2-(4-propan-2-ylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)11-4-6-12(7-5-11)14-9-8-13-3;/h4-7,10,13H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIPRJSCQOIVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride

CAS RN

1609401-07-1
Record name Ethanamine, N-methyl-2-[4-(1-methylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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